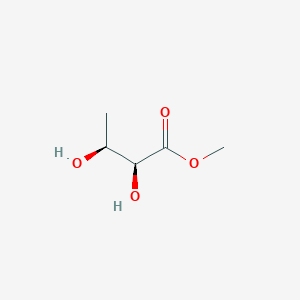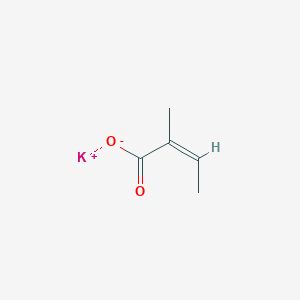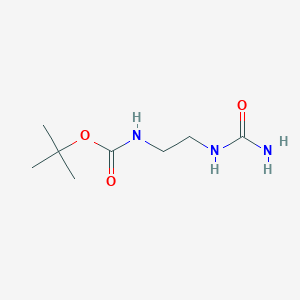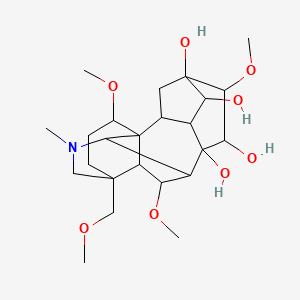
2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester is an organic compound that features a pyridine ring substituted with an azidomethyl group and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester typically involves the following steps:
Starting Material: The synthesis begins with 3-pyridinecarboxylic acid, which is commercially available or can be synthesized from pyridine.
Esterification: The carboxylic acid group is esterified using methanol and a strong acid catalyst such as sulfuric acid to form 3-pyridinecarboxylic acid methyl ester.
Azidation: The methyl ester is then subjected to azidation using sodium azide in the presence of a suitable solvent like dimethylformamide (DMF) to introduce the azidomethyl group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, DMF, and appropriate nucleophiles.
Cycloaddition: Copper(I) catalysts, alkynes, and suitable solvents.
Reduction: Triphenylphosphine, lithium aluminum hydride, and solvents like tetrahydrofuran (THF).
Major Products:
Substitution: Various substituted pyridine derivatives.
Cycloaddition: 1,2,3-triazoles.
Reduction: Aminomethyl-pyridine derivatives.
Scientific Research Applications
2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the preparation of functional materials, including polymers and nanomaterials.
Medicinal Chemistry: It is explored for the development of pharmaceutical compounds, particularly those involving triazole moieties.
Bioconjugation: The azido group allows for bioorthogonal reactions, enabling the labeling and modification of biomolecules.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester is primarily based on the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form stable triazole rings, which can interact with various biological targets. Additionally, the azido group can be reduced to an amine, which can further participate in biochemical pathways.
Comparison with Similar Compounds
2-(Azidomethyl)-benzoic Acid Methyl Ester: Similar structure but with a benzene ring instead of a pyridine ring.
3-Azidomethyl-pyridine: Lacks the ester group, making it less versatile in certain synthetic applications.
2-(Azidomethyl)-4-pyridinecarboxylic Acid Methyl Ester: Similar structure but with the azidomethyl group at a different position on the pyridine ring.
Uniqueness: 2-(Azidomethyl)-3-pyridinecarboxylic Acid Methyl Ester is unique due to the combination of the azido group and the ester functionality on the pyridine ring. This combination allows for diverse chemical reactivity and applications in various fields, making it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
1700604-17-6 |
|---|---|
Molecular Formula |
C₈H₈N₄O₂ |
Molecular Weight |
192.17 |
Synonyms |
Methyl 2-(Azidomethyl)nicotinate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B1145452.png)



